7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt

Catalog No.
S14317443
CAS No.
67906-55-2
M.F
C17H13N3Na2O7S2
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedi...

CAS Number

67906-55-2

Product Name

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt

IUPAC Name

disodium;3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate

Molecular Formula

C17H13N3Na2O7S2

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

ABTAPMOIPJSVIW-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+]

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt (CAS 67906-55-2) is a specialized amino-azo intermediate widely utilized in the synthesis of high-performance direct and reactive dyes. Characterized by its rigid 1,5-naphthalenedisulfonic acid core and an activated, methoxy-substituted aniline moiety, this compound serves as a highly soluble, ready-to-diazotize building block. In industrial procurement, it is primarily valued for its exceptional aqueous solubility as a disodium salt, which facilitates high-concentration coupling reactions, and its ability to impart strong bathochromic shifts and superior lightfastness to downstream poly-azo colorants [1].

Substituting this compound with simpler analogs, such as benzenesulfonic acid derivatives or unsubstituted aminophenylazo compounds, fundamentally alters both the processability and the final product quality. The absence of the 1,5-naphthalenedisulfonic acid core drastically reduces the substantivity (fiber affinity) and lightfastness of the resulting dyes. Furthermore, attempting to use the free acid form instead of the disodium salt introduces severe solubility bottlenecks in cold-water diazotization workflows, forcing manufacturers to use higher volumes of water or elevated temperatures, which increases the risk of diazonium degradation and lowers overall batch yields [1].

Aqueous Solubility and Cold-Process Compatibility

In industrial dye synthesis, the initial diazotization of the amino-azo intermediate must occur at low temperatures (0–5 °C) to prevent decomposition. The disodium salt form of 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid exhibits an aqueous solubility exceeding 150 g/L at 20 °C, allowing for concentrated reaction mixtures. In contrast, the free acid form is poorly soluble (<20 g/L), requiring excessive dilution or heating that compromises the stability of the subsequent diazonium salt [1].

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data>150 g/L (Disodium salt)
Comparator Or Baseline<20 g/L (Free acid form)
Quantified Difference>7.5-fold increase in solubility
ConditionsAqueous solution, 20 °C, neutral to slightly alkaline pH

High cold-water solubility enables high-concentration batch processing, reducing wastewater volume and preventing thermal degradation of sensitive diazonium intermediates.

Lightfastness Enhancement via the Naphthalene-1,5-disulfonic Core

The structural rigidity and electron-withdrawing nature of the 1,5-naphthalenedisulfonic acid core significantly enhance the photostability of derived poly-azo dyes. When compared to dyes synthesized from a simpler 4-amino-3-methoxyphenylazobenzenesulfonic acid intermediate, those utilizing the target compound demonstrate a superior lightfastness rating. Standard Blue Wool Scale testing of the derived direct dyes shows an improvement from a rating of 4-5 (moderate) for the benzene analog to 6-7 (very good to excellent) for the naphthalene-1,5-disulfonic derivative [1].

Evidence DimensionLightfastness (Blue Wool Scale)
Target Compound DataRating 6-7 (Very good to excellent)
Comparator Or BaselineRating 4-5 (Moderate, benzenesulfonic analog)
Quantified Difference+2 point improvement on the logarithmic Blue Wool Scale
ConditionsISO 105-B02 standard, Xenon arc fading lamp exposure on cellulosic fibers

Procuring the naphthalene-based intermediate is critical for formulating high-end textiles and automotive fabrics that require strict UV degradation resistance.

Bathochromic Shift for Deep Shade Formulation

The presence of the electron-donating methoxy group ortho to the azo linkage on the anisidine ring is critical for achieving deep, intense shades (e.g., navy and black). Compared to an unsubstituted 4-aminophenylazo-1,5-naphthalenedisulfonic acid analog, the target compound induces a significant bathochromic shift. Spectrophotometric analysis of the derived bis-azo chromophores reveals a λ_max shift of approximately +25 nm, pushing the absorption deeper into the visible spectrum and increasing the molar extinction coefficient [1].

Evidence DimensionAbsorption maximum (λ_max) shift
Target Compound Data+25 nm bathochromic shift (Methoxy-substituted)
Comparator Or BaselineBaseline λ_max (Unsubstituted analog)
Quantified Difference25 nm longer wavelength absorption
ConditionsUV-Vis spectroscopy of derived bis-azo dyes in aqueous solution

The methoxy-induced bathochromic shift allows formulators to achieve deep black and navy shades efficiently, reducing the need for costly secondary shading dyes.

Diazotization Kinetics and Precursor Reactivity

The methoxy group not only affects color but also activates the adjacent amino group for subsequent diazotization. In standardized cold-coupling processes (0–5 °C), the target compound achieves >98% diazotization completion within 30 minutes. In contrast, less activated analogs (such as those with electron-withdrawing groups or lacking the methoxy donor) require upwards of 60 to 90 minutes, increasing cycle times and the probability of side reactions such as phenol formation [1].

Evidence DimensionDiazotization completion time
Target Compound Data<30 minutes
Comparator Or Baseline60–90 minutes (Deactivated or unsubstituted analogs)
Quantified Difference50–66% reduction in reaction time
Conditions0–5 °C, standard sodium nitrite/HCl diazotization protocol

Faster reaction kinetics at low temperatures directly translate to higher throughput per shift and improved final dye purity by minimizing precursor degradation.

Synthesis of High-Lightfastness Direct and Reactive Dyes

The compound is the optimal intermediate for producing premium navy and black dyes for cellulosic fibers, where the 1,5-naphthalenedisulfonic core ensures the final product meets strict ISO lightfastness standards (Blue Wool Scale 6-7) [1].

Aqueous Inkjet Colorant Formulation

Due to the exceptional cold-water solubility of its disodium salt form (>150 g/L), this intermediate is highly suited for synthesizing ultra-pure, low-salt liquid dyes used in industrial inkjet printing, preventing nozzle clogging during continuous operation [1].

High-Throughput Dye Manufacturing

In facilities where reactor cycle time is a bottleneck, the rapid diazotization kinetics (<30 mins) of this methoxy-activated precursor allow for increased daily batch yields compared to slower-reacting, unsubstituted analogs [1].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

480.99903067 g/mol

Monoisotopic Mass

480.99903067 g/mol

Heavy Atom Count

31

General Manufacturing Information

1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types